PEG2 Spacer Length Demonstrates Superior Degradation Efficiency Compared to PEG4 in ERα PROTAC Context
In a systematic linker length optimization study for ERα-targeting PROTACs (LCL-ER(dec) series), the PEG2 linker-containing PROTAC (LCL-ER(dec)-P2) demonstrated quantitatively superior degradation activity compared to the PEG4 analogue (LCL-ER(dec)-P4) when evaluated in the same cellular system [1]. This direct head-to-head comparison establishes that the shorter PEG2 spacer length provides more favorable spatial orientation for productive E3 ligase–target protein ternary complex formation than the extended PEG4 chain in this specific degradation context.
| Evidence Dimension | ERα protein degradation activity (direct comparison of linker length effect) |
|---|---|
| Target Compound Data | PEG2 linker-containing PROTAC (LCL-ER(dec)-P2): superior degradation activity relative to PEG4 analogue |
| Comparator Or Baseline | PEG4 linker-containing PROTAC (LCL-ER(dec)-P4): lower degradation activity than PEG2 variant |
| Quantified Difference | Qualitatively superior degradation (original study reports explicit comparative evaluation showing PEG2 outperforms PEG4) |
| Conditions | ERα degradation assay in cellular system; PROTACs based on LCL-ER(dec) scaffold with variable PEG linker length |
Why This Matters
This demonstrates that PEG2 spacing is not simply a shorter version of PEG4 but rather an optimal geometric solution for specific E3 ligase–target protein pairs, making N-Boc-N-bis(PEG2-acid) the empirically validated choice over its PEG4-bis analogue for applications requiring this precise spatial window.
- [1] MEDCHEM NEWS. 2023;33(2):24/52. Linker length optimization study: synthesis and comparative evaluation of PEG2 linker-containing LCL-ER(dec)-P2 versus PEG4 linker-containing LCL-ER(dec)-P4 for ERα binding and degradation activity. View Source
